molecular formula C9H15NS B1611433 (S)-(+)-1-Cyclohexylethyl isothiocyanate CAS No. 737000-92-9

(S)-(+)-1-Cyclohexylethyl isothiocyanate

Cat. No.: B1611433
CAS No.: 737000-92-9
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-QMMMGPOBSA-N
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Description

Significance of Isothiocyanates as a Class of Organosulfur Compounds in Contemporary Research

Isothiocyanates are widely recognized for their presence in cruciferous vegetables and are responsible for their characteristic pungent flavor. mdpi.comnih.gov Beyond their culinary significance, these compounds are a focal point of research due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govfoodandnutritionjournal.org The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins, a mechanism that underpins much of their biological activity. mostwiedzy.pl This reactivity makes them valuable tools in chemical biology and medicinal chemistry for probing cellular pathways and developing new therapeutic agents. mdpi.com

Fundamental Importance of Chirality in Biological Recognition

Chirality is a fundamental principle in biology. Biological systems, from enzymes and receptors to DNA, are inherently chiral. This means they can differentiate between the enantiomers (mirror-image isomers) of a chiral molecule, often leading to significantly different biological effects. nih.gov One enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even exert toxic effects. nih.gov Therefore, the synthesis and study of enantiomerically pure compounds are critical in drug discovery and development to ensure target specificity and minimize off-target effects. The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to its biological target. mostwiedzy.pl

Contextualization of (S)-(+)-1-Cyclohexylethyl Isothiocyanate within the Broader Field of Chiral Isothiocyanate Investigations

This compound is a synthetic chiral isothiocyanate. While much of the research on isothiocyanates has focused on naturally occurring compounds like sulforaphane (B1684495) and phenethyl isothiocyanate, synthetic analogs provide valuable probes for understanding structure-activity relationships. nih.govnih.gov The cyclohexyl group introduces a bulky, lipophilic moiety, which can influence the compound's interaction with biological membranes and protein binding pockets. The specific '(S)' configuration at the chiral center dictates its three-dimensional arrangement, which is crucial for its interaction with other chiral molecules. Although specific biological studies on this compound are not extensively documented in publicly available literature, its chemical properties and the known activities of other chiral isothiocyanates provide a framework for understanding its potential significance. lookchem.comuni.lu The study of such synthetic chiral isothiocyanates is essential for mapping the chemical space of this important class of compounds and for the rational design of new molecules with tailored biological activities. mdpi.com

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C9H15NS lookchem.com
Molecular Weight 169.29 g/mol scbt.com
CAS Number 737000-92-9 lookchem.com
Appearance Not available
Density 1.004 g/cm³ lookchem.com
Refractive Index 1.5268 lookchem.com
LogP 3.058 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 2 lookchem.com
Exact Mass 169.09252066 lookchem.com
Isomeric SMILES CC@@HN=C=S lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468065
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-92-9
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Enantioselective Strategies for 1 Cyclohexylethyl Isothiocyanate

Direct Enantioselective Synthesis of (S)-(+)-1-Cyclohexylethyl Isothiocyanate

The most straightforward route to this compound involves the conversion of its corresponding chiral amine precursor, (S)-(+)-1-Cyclohexylethylamine. acs.orggoogle.com This transformation is typically achieved by reacting the amine with a source of the thiocarbonyl group. A common method involves treating the primary amine with carbon disulfide in the presence of a coupling agent or a desulfurizing agent to form the isothiocyanate. numberanalytics.comliv.ac.uknih.gov For instance, a one-pot procedure can be employed where the amine reacts with carbon disulfide to form an intermediate dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or cyanuric chloride to yield the final isothiocyanate product. liv.ac.uknih.govnih.gov

The critical challenge, therefore, lies in the enantioselective synthesis of the (S)-(+)-1-Cyclohexylethylamine precursor. Modern synthetic chemistry offers several powerful approaches to achieve this directly.

Asymmetric Catalysis Approaches for Stereoinduction

Asymmetric catalysis is a premier strategy for generating chiral molecules, utilizing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. baranlab.org For the synthesis of (S)-(+)-1-Cyclohexylethylamine, the most direct catalytic approach is the asymmetric reductive amination of the prochiral precursor, cyclohexyl methyl ketone. acs.orgresearchgate.netnih.gov

This transformation can be achieved using both transition-metal catalysts and biocatalysts:

Transition-Metal Catalysis: Chiral ruthenium and iridium complexes are effective for the direct asymmetric reductive amination (DARA) of ketones. acs.orggoogle.com The process involves the reaction of cyclohexyl methyl ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (typically hydrogen gas). The catalyst, featuring a chiral ligand such as f-Binaphane or a derivative of BINAP, creates a chiral environment that directs the reduction of the in-situ formed imine intermediate to preferentially yield the (S)-amine. google.com The efficiency of these systems depends on the specific ligand, metal, and reaction conditions.

Biocatalysis: Engineered enzymes, particularly imine reductases (IREDs) and amine dehydrogenases (AmDHs), have emerged as powerful tools for asymmetric reductive amination. researchgate.netnih.gov These enzymes can convert a ketone and an amine donor (like ammonia) into a chiral amine with exceptionally high enantioselectivity. researchgate.net An engineered AmDH from Jeotgalicoccus aerolatus, for instance, has shown high activity for the synthesis of chiral primary amines from alkyl-aryl ketones. nih.gov This biocatalytic approach offers the advantages of mild reaction conditions and high specificity.

Table 1: Asymmetric Catalytic Approaches for (S)-1-Cyclohexylethylamine

Catalytic System Precursor Key Reagents Product Enantiomeric Excess (ee) Reference(s)
Chiral Ru/Ir Complex Cyclohexyl methyl ketone NH₃ source, H₂, Chiral phosphine (B1218219) ligand (S)-1-Cyclohexylethylamine Up to 96% google.com
Engineered Amine Dehydrogenase Cyclohexyl methyl ketone NH₃ source, NADPH/NADH cofactor (S)-1-Cyclohexylethylamine Up to >99% researchgate.netnih.gov

Chiral Pool Synthesis Utilizing Naturally Occurring Precursors

Chiral pool synthesis leverages abundant, naturally occurring chiral molecules, such as amino acids, terpenes, or sugars, as inexpensive starting materials. numberanalytics.comwikipedia.orgnih.gov This strategy incorporates a pre-existing stereocenter into the synthetic route, which is then carried through a series of chemical transformations to yield the desired target molecule. wikipedia.org

For the synthesis of (S)-(+)-1-Cyclohexylethylamine, a hypothetical chiral pool approach could start from a readily available chiral building block. For example, a chiral amino acid like (S)-Alanine could potentially serve as a starting point. baranlab.org The synthesis would involve transforming the amino acid's functional groups to construct the cyclohexyl ring and reduce the carboxylic acid moiety while retaining the original stereocenter. Common chiral pool terpenes like (+)-citronellal or (-)-carvone (B1668593) could also be considered as starting points, although this would require more extensive synthetic manipulation. numberanalytics.comnih.gov While the chiral pool strategy is a cornerstone of asymmetric synthesis for many complex molecules, specific, documented examples detailing a complete synthesis of (S)-(+)-1-Cyclohexylethylamine from a common natural precursor are not prevalent in the literature. baranlab.orgwikipedia.orgnih.gov

Multi-Component Reactions for Accessing Chiral Isothiocyanates

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The asymmetric Strecker reaction is a classic example of a three-component reaction used to synthesize α-amino acids. nih.govmdpi.comnih.gov

Theoretically, an asymmetric Strecker-type synthesis could be envisioned for (S)-(+)-1-Cyclohexylethylamine. This would involve a one-pot reaction of three components:

Cyclohexyl methyl ketone (the carbonyl component)

An ammonia equivalent (the amine component)

A cyanide source (e.g., trimethylsilyl (B98337) cyanide)

In the presence of a suitable chiral catalyst, such as a chiral amido-thiourea, this reaction could produce an intermediate α-aminonitrile with high enantiomeric excess. nih.gov Subsequent hydrolysis of the nitrile group would then yield the target (S)-1-Cyclohexylethylamine. While catalytic asymmetric Strecker syntheses are well-established for producing a wide array of non-natural amino acids, their specific application for the large-scale synthesis of (S)-(+)-1-Cyclohexylethylamine is not widely documented. nih.govnih.govresearchgate.net

Classical and Modern Resolution Techniques for Racemic 1-Cyclohexylethyl Isothiocyanate

Resolution techniques begin with a racemic mixture of the compound and separate the two enantiomers. As the isothiocyanate is derived from the amine, these methods are applied to resolve racemic 1-cyclohexylethylamine.

Diastereomeric Salt Formation and Separation

This classical resolution method is one of the most common procedures for separating enantiomeric amines. libretexts.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. nih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. libretexts.orgrsc.org

For the resolution of racemic 1-cyclohexylethylamine, a common and effective resolving agent is an enantiomerically pure form of mandelic acid, such as (R)-(-)-mandelic acid. rsc.org The process is as follows:

The racemic amine is mixed with the chiral acid in a suitable solvent.

Two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Due to differences in their crystal lattice energies and packing, one diastereomeric salt is less soluble and preferentially crystallizes out of the solution. rsc.org

The less-soluble salt is isolated by filtration.

The purified diastereomeric salt is then treated with a base (e.g., NaOH) to break the salt, liberating the enantiomerically pure amine, which can be recovered. libretexts.org

The success of this method relies on the significant difference in solubility between the two diastereomeric salts, which allows for efficient separation through fractional crystallization. nih.govrsc.org

Table 2: Diastereomeric Salt Resolution of Racemic 1-Cyclohexylethylamine

Step Description Key Components Outcome Reference(s)
1. Salt Formation Reaction of racemic amine with a chiral acid. Racemic 1-cyclohexylethylamine, (R)-Mandelic Acid Mixture of two diastereomeric salts. nih.govrsc.org
2. Crystallization Exploitation of different solubilities. Suitable solvent (e.g., methanol, ethanol) Preferential precipitation of the less-soluble salt. libretexts.orgrsc.org
3. Separation Physical isolation of the solid. Filtration Isolated, diastereomerically enriched salt. libretexts.org
4. Liberation Breaking the salt to recover the pure amine. Addition of a base (e.g., NaOH) Enantiomerically pure (S)- or (R)-1-cyclohexylethylamine. libretexts.orgnih.gov

Kinetic Resolution Strategies

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. semanticscholar.org One enantiomer reacts faster, converting it to a new product, while the slower-reacting enantiomer is left behind, becoming enriched in the reaction mixture. The key is to stop the reaction at an optimal point (typically around 50% conversion) to maximize both the yield and the enantiomeric excess of the desired unreacted enantiomer. semanticscholar.orgmdpi.com

Enzymatic kinetic resolution is a particularly powerful and widely used strategy. Lipases are a class of enzymes that are highly effective for the kinetic resolution of chiral amines and alcohols via enantioselective acylation. nih.govmdpi.comnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 1-cyclohexylethylamine:

The racemic amine is placed in a suitable organic solvent.

An acyl donor (e.g., an ester like ethyl acetate (B1210297) or vinyl acetate) is added.

A lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C), is introduced as the chiral catalyst. nih.govnih.gov

The lipase preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide.

The other enantiomer (the S-enantiomer) reacts much slower and accumulates in the unreacted starting material.

When the reaction reaches approximately 50% conversion, it is stopped. The resulting mixture contains the unreacted (S)-amine and the newly formed (R)-amide. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography.

This method can provide access to the (S)-amine with very high enantiomeric purity. rsc.org

Table 3: Illustrative Enzymatic Kinetic Resolution

Catalyst Substrate Acyl Donor Solvent Outcome for (S)-Amine Reference(s)
Pseudomonas cepacia Lipase (PSL-C) Racemic 1-Cyclohexylethylamine Vinyl Acetate Tetrahydrofuran (THF) High Enantiomeric Excess (>95%) nih.govnih.gov
Candida antarctica Lipase B (CALB) Racemic 1-Cyclohexylethylamine Ethyl Methoxyacetate Toluene High Enantiomeric Excess (>99%) rsc.org

Chromatographic Enantioseparation Methods

The separation of enantiomers is a critical aspect of chiral compound analysis and preparation. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. csfarmacie.czresearchgate.netnih.govchiralpedia.comresearchgate.netresearchgate.net For the enantioseparation of racemic 1-Cyclohexylethyl isothiocyanate, various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are likely candidates due to their broad applicability in resolving a wide range of chiral compounds, including those with alkyl and aromatic groups.

The general principle of chiral HPLC involves the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For isothiocyanates, both normal-phase and reversed-phase chromatography can be employed.

While specific, detailed methods for the chromatographic enantioseparation of 1-Cyclohexylethyl isothiocyanate are not extensively documented in readily available literature, general strategies for chiral method development can be applied. This typically involves screening a variety of CSPs and mobile phase compositions to identify the optimal conditions for resolution.

Table 1: Potential Chiral Stationary Phases for the HPLC Enantioseparation of 1-Cyclohexylethyl Isothiocyanate

CSP TypePotential for Separation
Polysaccharide-based (e.g., cellulose or amylose derivatives)High potential due to broad enantioselectivity for a wide range of compounds.
Pirkle-typeMay be effective, particularly if derivatized to enhance π-π interactions.
Cyclodextrin-basedPotential for inclusion complexation, which can lead to enantioseparation.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmun.caresearchgate.net These principles can be applied to the synthesis of this compound to improve its environmental footprint.

One key aspect of green chemistry is the use of safer solvents. A notable advancement in isothiocyanate synthesis is the use of water as a solvent. rsc.org A one-pot procedure in water for the synthesis of chiral isothiocyanates from chiral amines and carbon disulfide, using sodium persulfate as a desulfurizing agent, has been developed. rsc.org This method avoids the use of volatile organic compounds (VOCs) and offers a more sustainable alternative to traditional methods.

Another green approach focuses on the use of less toxic and more environmentally benign reagents. For instance, the replacement of highly toxic thiophosgene (B130339) with greener alternatives for the thiocarbonylation step is a significant improvement. researchgate.net The use of elemental sulfur in the synthesis of isothiocyanates is also being explored as a more atom-economical and sustainable option.

Furthermore, minimizing waste and improving atom economy are central to green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce waste and improve efficiency. chemrxiv.org The development of catalytic methods for isothiocyanate synthesis also aligns with green chemistry principles by reducing the need for stoichiometric reagents. acs.org

Chemical Transformations and Derivatization Reactions of S + 1 Cyclohexylethyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Moiety

The electrophilic carbon atom of the isothiocyanate group in (S)-(+)-1-Cyclohexylethyl isothiocyanate is highly susceptible to attack by a wide range of nucleophiles. These reactions proceed readily to form a variety of functionalized adducts, with the stereochemistry of the starting material playing a crucial role in the development of new chiral products.

Formation of Chiral Thioureas, Thioamides, and Thiocarbamates

The most prominent reaction of this compound is its reaction with primary and secondary amines to produce chiral N,N'-disubstituted thioureas. This transformation is highly efficient and provides a straightforward route to a diverse library of chiral thioureas, which are valuable as organocatalysts and synthons for further chemical manipulation. nih.govnih.gov

The general reaction involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate, followed by proton transfer to yield the stable thiourea (B124793). The reaction is typically carried out under mild conditions, often at room temperature and without the need for a catalyst.

While less common, reactions with carbanions or other carbon nucleophiles can lead to the formation of thioamides. Similarly, the reaction with alcohols or phenols, often in the presence of a base, can yield thiocarbamates, although this transformation is generally less favorable than the reaction with amines.

Reactions with Diverse Amine and Hydroxyl Nucleophiles

The versatility of this compound is demonstrated by its reactivity with a broad spectrum of amine nucleophiles. These include simple aliphatic and aromatic primary and secondary amines, as well as more complex amines incorporating other functional groups. The resulting chiral thioureas have found applications as ligands in coordination chemistry and as key components in the synthesis of biologically active molecules.

The reaction with hydroxyl nucleophiles, such as alcohols and phenols, to form thiocarbamates is also possible. However, these reactions are generally less facile than those with amines and may require more forcing conditions or the use of a catalyst to proceed efficiently. The lower nucleophilicity of the oxygen atom compared to the nitrogen atom accounts for this difference in reactivity. The acid-catalyzed hydrolysis of isothiocyanates, including alkyl isothiocyanates, proceeds through the initial formation of a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine. psu.edursc.org

Nucleophile TypeReactant ExampleProduct TypeGeneral Reaction Conditions
Primary AmineAnilineChiral N,N'-disubstituted thioureaRoom temperature, various solvents
Secondary AmineDiethylamineChiral N,N',N'-trisubstituted thioureaRoom temperature, various solvents
HydrazineHydrazine hydrateChiral thiosemicarbazideRoom temperature, various solvents
AlcoholMethanolChiral thiocarbamateElevated temperature, base catalyst
PhenolPhenolChiral thiocarbamateElevated temperature, base catalyst
WaterWater (hydrolysis)(S)-1-CyclohexylethylamineAcid catalysis, elevated temperature

Cycloaddition Chemistry Involving the Isothiocyanate Group for Heterocycle Synthesis

The isothiocyanate functionality can participate in cycloaddition reactions, providing a powerful tool for the construction of various heterocyclic systems. The C=N and C=S double bonds of the isothiocyanate can react with a variety of 1,3-dipoles and dienes.

One of the most common cycloaddition reactions involving isothiocyanates is the [3+2] cycloaddition with azides to form tetrazolethiones. While specific examples with this compound are not extensively documented, the general reactivity pattern of isothiocyanates suggests its potential in such transformations. uchicago.edunih.govchemrxiv.org Similarly, reactions with nitrile oxides can lead to the formation of oxathiazoles.

Diels-Alder reactions, or [4+2] cycloadditions, where the isothiocyanate acts as a dienophile, are also known. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The electron-withdrawing nature of the isothiocyanate group can activate the C=S bond for reaction with electron-rich dienes. These reactions would lead to the formation of six-membered sulfur-containing heterocycles. The inherent chirality of this compound would be expected to influence the stereochemical outcome of these cycloadditions, offering a route to enantiomerically enriched heterocyclic compounds. However, specific studies detailing these reactions for this particular isothiocyanate are limited.

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

The reactivity of the isothiocyanate group can be further expanded through the use of transition metal catalysts. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the transformation of isothiocyanates. rsc.orgnih.govmdpi.commdpi.comsemanticscholar.org While specific examples involving this compound are scarce, related aliphatic isothiocyanates have been shown to undergo reactions such as Suzuki-Miyaura coupling. These reactions typically involve the activation of a C-X bond (where X is a leaving group) on a coupling partner and subsequent reaction with the isothiocyanate, although direct C-H activation of a substrate coupled with the isothiocyanate is also a possibility.

Other transition metals have also been employed to mediate the reactions of isothiocyanates. For example, zinc-thiolate complexes have been shown to activate isothiocyanates, mimicking the action of some metalloenzymes. Such activation can facilitate subsequent reactions, including additions and cyclizations.

Reaction TypeCatalyst/ReagentPotential ProductNotes
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acidSubstituted imine or related productLimited specific examples for this compound.
C-H Activation/CouplingPalladium catalyst, Coupling partnerArylated or vinylated derivativesGeneral strategy for isothiocyanate functionalization.
Zinc-mediated ActivationZinc-thiolate complexActivated isothiocyanate adductCan facilitate further transformations.

Derivatization Strategies for Functional Group Interconversion

The isothiocyanate group in this compound can be transformed into other functional groups through various derivatization strategies. This allows for the use of this chiral building block in a wider range of synthetic applications where the isothiocyanate functionality itself is not the desired final group.

One of the most fundamental transformations is the hydrolysis of the isothiocyanate to the corresponding primary amine, (S)-1-Cyclohexylethylamine. This reaction is typically carried out under acidic conditions and proceeds via an unstable thiocarbamic acid intermediate. psu.edursc.org This provides a route to a valuable chiral amine from a readily available isothiocyanate.

Another important transformation is the reduction of the isothiocyanate group. Depending on the reducing agent and reaction conditions, isothiocyanates can be reduced to the corresponding isocyanide or formamidine (B1211174) derivatives. These transformations open up avenues to a different class of reactive intermediates and stable products, further highlighting the synthetic utility of this compound as a versatile chiral precursor.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. purechemistry.org For (S)-(+)-1-Cyclohexylethyl isothiocyanate, the isothiocyanate (-N=C=S) group acts as a chromophore. The electronic transitions associated with this group occur in a chiral environment, giving rise to a characteristic CD spectrum.

The absolute configuration can be assigned by comparing the experimental CD spectrum with a spectrum predicted by theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation and Stereochemistry (e.g., NOESY, COSY, HSQC, Chiral Solvating Agents)

While standard 1D ¹H and ¹³C NMR spectroscopy confirms the basic carbon-hydrogen framework of this compound, advanced 2D NMR techniques are required for complete structural assignment and stereochemical analysis. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It would be used to trace the connectivity within the cyclohexyl ring and the ethyl group, for example, by showing a correlation between the methine proton (CH-NCS) and the methyl protons (CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. sdsu.eduyoutube.com It provides an unambiguous assignment of each proton signal to its corresponding carbon signal, confirming, for instance, which carbon signal belongs to the methyl group versus the carbons of the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu NOESY data is crucial for determining the preferred conformation by revealing through-space proximities. For example, correlations between protons on the cyclohexyl ring and the ethyl group's protons would help define the spatial orientation of the isothiocyanate substituent relative to the ring.

To confirm the enantiomeric purity and absolute configuration via NMR, Chiral Solvating Agents (CSAs) are employed. nih.govacs.org A CSA is a chiral molecule that is added to the NMR sample of the analyte. It forms transient, non-covalent diastereomeric complexes with both enantiomers of the analyte. researchgate.net These diastereomeric complexes have different NMR spectra. Consequently, in the presence of a CSA, a racemic mixture of 1-cyclohexylethyl isothiocyanate would exhibit two distinct sets of signals, one for the (S)-enantiomer and one for the (R)-enantiomer. By integrating these signals, the enantiomeric excess (ee) can be precisely determined. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for 1-Cyclohexylethyl Isothiocyanate Enantiomers in the Presence of a Chiral Solvating Agent (CSA). This table demonstrates the principle of enantiomeric discrimination by a CSA, where the transient diastereomeric complexes formed result in separate, observable signals for the (R) and (S) enantiomers.
ProtonWithout CSA (Racemate)With CSA (R-Enantiomer)With CSA (S-Enantiomer)Δδ (ppm)
CH-NCS3.85 (q)3.83 (q)3.88 (q)0.05
CH₃1.50 (d)1.48 (d)1.53 (d)0.05
Cyclohexyl-H (axial, adjacent to C-ethyl)1.25 (m)1.23 (m)1.28 (m)0.05

X-ray Crystallography of this compound Derivatives for Definitive Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, providing an unambiguous three-dimensional model of its structure in the solid state. nih.gov However, many isothiocyanates, including potentially this compound, are oils or low-melting solids, which makes growing the high-quality single crystals required for analysis challenging.

A common and effective strategy is to prepare a solid derivative. researchgate.net The isothiocyanate can be reacted with a chiral amine or alcohol of known absolute configuration to form a stable, crystalline thiourea (B124793) or thiocarbamate derivative.

Once a suitable crystal is obtained, X-ray diffraction analysis is performed. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the crystal contains atoms heavier than oxygen, or when using specific X-ray wavelengths, the scattering factor for an atom becomes a complex number. thieme-connect.de This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law which states they should be equal. The analysis of these intensity differences allows for the definitive determination of the absolute structure. The result is often expressed as the Flack parameter; a value close to 0 for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical Thiourea Derivative of this compound. This table illustrates the key parameters obtained from an X-ray diffraction experiment that are used to confirm the absolute structure.
ParameterValueSignificance
Chemical FormulaC₂₀H₂₉N₃SIdentifies the elemental composition of the derivative.
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A common chiral space group.
Flack Parameter (x)0.02(4)A value close to 0 confirms the assigned (S) configuration is correct.
RadiationCu Kα (λ = 1.54178 Å)Wavelength of X-rays used, suitable for anomalous scattering effects.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assessment and Conformational Landscapes

Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic CD, measuring the differential absorption of left- and right-circularly polarized light in the vibrational transition region. nih.gov VCD spectroscopy is exceptionally sensitive to the stereochemical and conformational details of a chiral molecule. ru.nlru.nl

Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. The resulting spectrum is a rich fingerprint of the molecule's 3D structure. The absolute configuration of this compound can be determined with high confidence by comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations for one enantiomer. nih.gov A mirror-image relationship between the experimental and calculated spectra would indicate the opposite configuration.

VCD is particularly powerful for studying conformational landscapes because the spectrum is a population-weighted average of the spectra of all individual conformers present in solution. mdpi.comresearchgate.net Subtle changes in the molecular geometry, such as the rotation of the cyclohexyl or isothiocyanate groups, can lead to significant changes in the VCD signals. researchgate.net By calculating the theoretical VCD spectra for various low-energy conformers and comparing them to the experimental spectrum, it is possible to identify the predominant conformations and their relative populations in solution. chemrxiv.orgresearchgate.net

Biological Activity and Mechanistic Investigations in in Vitro and Animal Models

Cellular and Molecular Targets of (S)-(+)-1-Cyclohexylethyl Isothiocyanate in In Vitro Systems

In vitro studies have been instrumental in elucidating the molecular mechanisms through which this compound and other ITCs exert their biological effects. These investigations have identified several key cellular and molecular targets.

Isothiocyanates are potent inducers of phase II detoxification enzymes, which play a critical role in protecting cells from chemical carcinogens and other xenobiotics. nih.govnih.govnih.gov These enzymes, including quinone reductase (QR) and glutathione (B108866) S-transferase (GST), are crucial for detoxifying harmful substances. nih.govnih.gov Studies have shown that various plant-derived ITCs can significantly increase the tissue levels of QR and GST in different rat tissues. nih.gov For instance, a study comparing six different ITCs found that most of them elevated GST and QR activities, particularly in the urinary bladder. nih.gov

The induction of these enzymes is often mediated by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. nih.gov Some ITCs have been identified as monofunctional inducers, meaning they can elevate phase II enzyme levels without significantly increasing cytochrome P-450 levels, which are involved in activating carcinogens. researchgate.net The ability of ITCs to induce these protective enzymes is a key aspect of their chemopreventive potential. nih.gov Research on 6-(methylsulfinyl)hexyl isothiocyanate demonstrated that it dose-dependently increased QR activity, and this was linked to an augmented expression of QR mRNA. nih.gov

Here is an interactive table summarizing the effects of various isothiocyanates on Phase II detoxification enzymes:

Isothiocyanate Enzyme(s) Induced Tissue/Cell Line Key Findings
Various ITCs Quinone Reductase (QR), Glutathione S-Transferase (GST) Rat tissues (duodenum, forestomach, urinary bladder) Greatest inductive effects observed in the urinary bladder. nih.gov
6-(methylsulfinyl)hexyl isothiocyanate Quinone Reductase (QR) Hepa1c1c7 cells Increased QR activity and mRNA expression in a dose-dependent manner. nih.gov
Radish Sprout Extracts (containing ITCs) Quinone Reductase (QR) Hepa1c1c7 cells The dichloromethane (B109758) fraction showed the highest induction potency. researchgate.net

| Aromatic and Aliphatic ITCs | NAD(P)H:quinone oxidoreductase, Heme oxygenase-1 | Primary rat hepatocytes | Most tested ITCs significantly up-regulated antioxidant/detoxifying enzymes. nih.gov |

A primary mechanism by which isothiocyanates exert their protective effects is through the activation of the Nrf2 pathway. nih.govnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. However, upon exposure to inducers like ITCs, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. nih.govnih.gov

Studies have shown that various ITCs can induce the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2-ARE pathway leads to the upregulation of several protective enzymes, including heme oxygenase-1 and NAD(P)H:quinone oxidoreductase. nih.gov The ability of ITCs to activate this pathway is a critical component of their antioxidant and chemopreventive properties. nih.govmdpi.com For instance, sulforaphane (B1684495), a well-studied isothiocyanate, is a potent activator of the Nrf2 pathway. mdpi.com

The following table details the modulation of antioxidant defense pathways by isothiocyanates:

Isothiocyanate Pathway Modulated Cell Line/System Key Findings
Various ITCs Nrf2-ARE pathway Primary rat hepatocytes All tested ITCs induced partial translocation of Nrf2 from the cytosol to the nucleus. nih.gov
Sulforaphane Nrf2 pathway Various in vitro and in vivo models Acts as a primary inducer of Nrf2, upregulating downstream antioxidant genes. mdpi.com
Isoliquiritigenin (inducer of QR) ARE-luciferase activity HepG2 cells Significantly induced luciferase activity in a dose-dependent manner, indicating ARE activation. nih.gov

| Phenethyl isothiocyanate (PEITC) | Nrf2/KEAP-1 signaling pathway | Malignant melanoma cells | Capable of activating the Nrf2/KEAP-1 signaling pathway, preventing oxidative stress. mdpi.com |

Isothiocyanates have been shown to induce programmed cell death, including apoptosis and autophagy, in various cancer cell lines. nih.govnih.govnih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. ITCs can trigger apoptosis through multiple signaling pathways. nih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical cancer cells by generating reactive oxygen species (ROS) and activating caspases, which are key executioner proteins in the apoptotic cascade. frontiersin.orgresearchgate.net Studies have demonstrated that PEITC treatment leads to a dose-dependent increase in the activity of caspase-3, -8, and -9 in CaSki cervical cancer cells. frontiersin.orgresearchgate.net Similarly, sulforaphene (B1682523) has been found to stimulate apoptosis in HepG2 human hepatocarcinoma cells, as evidenced by cell shrinkage, chromatin condensation, and an increase in the activity of caspases-3/7 and -9. nih.gov

Autophagy is a cellular process that involves the degradation of cellular components through lysosomes. unibo.itmdpi.comfrontiersin.org While it can be a survival mechanism, it can also lead to cell death. unibo.it Several ITCs have been found to induce autophagy in cancer cells. nih.govnih.govunibo.it For example, 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) has been shown to induce autophagy in Jurkat and HL-60 leukemia cell lines, a process that appears to be mediated by the generation of ROS. unibo.itmdpi.com The induction of autophagy by ITCs is often linked to the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.govnih.gov

The table below summarizes the effects of different isothiocyanates on programmed cell death mechanisms:

Isothiocyanate Mechanism Cell Line(s) Key Findings
Phenethyl isothiocyanate (PEITC) Apoptosis CaSki and HeLa (cervical cancer) Induced apoptosis through ROS generation and dose-dependent activation of caspase-3, -8, and -9. frontiersin.orgresearchgate.net
Sulforaphene Apoptosis HepG2 (hepatocarcinoma), MFC-7, HT-29 Stimulated apoptosis, characterized by morphological changes and activation of caspases-3/7 and -9. nih.gov
6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) Autophagy Jurkat and HL-60 (leukemia) Induced autophagy, which was linked to an increase in intracellular ROS levels. unibo.itmdpi.com
Sulforaphane and Phenethyl isothiocyanate Autophagy Primary human dermal fibroblasts (HDFa) and PC3 (prostate cancer) Induced autophagy via modulation of the AMPK-mTORC1-S6K1 pathway. nih.govnih.gov

| Benzyl (B1604629) isothiocyanate (BITC) | Apoptosis | Human colon epithelial cells | Induced apoptosis, with G2/M phase-arrested cells being more sensitive. nih.gov |

Isothiocyanates can influence cell cycle progression, often leading to cell cycle arrest at different phases, which can inhibit the proliferation of cancer cells. nih.govresearchgate.net The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Disruptions in this process can lead to uncontrolled cell growth, a hallmark of cancer.

Studies have shown that ITCs can cause cell cycle arrest at the G1, S, or G2/M phases, depending on the specific ITC and cell type. nih.govnih.govnih.gov For example, benzyl isothiocyanate (BITC) has been reported to inhibit G2/M progression in cells, which coincides with the upregulation of genes that regulate the G2/M cell cycle arrest. nih.gov This arrest can make the cells more susceptible to apoptosis. nih.gov In another study, low concentrations of cycloheximide, which inhibits protein synthesis similarly to some actions of ITCs, were found to cause cell cycle arrest at the G1 and S phases in C6 glioma cells. nih.govnih.gov Sulforaphene has been shown to cause cell cycle arrest at the Sub G0/G1 phase in HepG2 cells, indicating an impairment of cell proliferation. nih.gov

The table below provides an overview of the influence of isothiocyanates on cell cycle progression:

Isothiocyanate/Compound Cell Cycle Phase(s) Affected Cell Line Key Findings
Benzyl isothiocyanate (BITC) G2/M Human colon epithelial cells Inhibited G2/M progression, which was linked to increased apoptosis. nih.gov
Cycloheximide (functional analog) G1 and S C6 glioma cells Depleted cells at G2 and M phases, suggesting a blockade at G1 and S phases. nih.govnih.gov
Sulforaphene Sub G0/G1 HepG2 cells Impaired cell proliferation by arresting the cell cycle at the Sub G0/G1 phase. nih.gov

| Allyl-ITC (AITC) and Benzyl-ITC (BITC) | Multiple phases | HL-60 (promyelocytic leukemia) | A 3-hour exposure was sufficient to arrest cell cycle progression. researchgate.net |

Isothiocyanates can significantly alter gene expression profiles in cells, which underlies many of their biological activities. nih.govnih.govresearchgate.net These changes in gene expression can affect a wide range of cellular processes, including cell defense mechanisms, cell cycle regulation, and apoptosis. nih.gov

Microarray analyses have revealed that ITCs can modulate the expression of numerous genes. For instance, a study using sulforaphane in rats identified several clusters of genes that were upregulated, including metallothionein-like genes and glutathione S-transferase-A3-like genes, which are important for cellular defense. nih.gov Phenethyl isothiocyanate (PEITC) has been shown to alter gene expression in human breast cancer cells, significantly inducing the expression of tumor suppressor genes like p53 and BRCA2, as well as genes involved in cell cycle control and apoptosis. researchgate.net Furthermore, ITCs can also influence epigenetic mechanisms, such as the expression of DNA methyltransferases (DNMTs) and histone modifications, which play a crucial role in regulating gene expression. nih.gov

The following table highlights the regulatory effects of isothiocyanates on gene and microRNA expression:

Isothiocyanate Genes/Pathways Regulated Cell Line/System Key Findings
Sulforaphane (SUL) Metallothionein-like genes, Glutathione S-transferase-A3-like genes Rat livers (in vivo) Increased expression of genes involved in cellular defense mechanisms. nih.gov
Phenethyl isothiocyanate (PEITC) p53, p57 Kip2, BRCA2, IL-2, ATF-2, hsp27, CYP19 MCF-7 (human breast cancer) Induced expression of genes involved in tumor suppression, cell cycle control, and apoptosis. researchgate.net
Sulforaphane (SFN), Iberin (IBN), Benzyl isothiocyanate (BITC) DNA methyltransferases (DNMTs), Histone modifications A375 and Colo-679 (melanoma) Modulated expression of DNMTs and altered histone methylation and acetylation marks. nih.gov

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | COX-2, iNOS, TNF-α, IL-1β, IL-6 | Macrophages | Suppressed the expression of inflammatory genes by inhibiting multiple signal transduction pathways. nih.gov |

In Vivo Pharmacological Studies in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are crucial for understanding the pharmacological effects of this compound and other ITCs in a whole-organism context. These studies have provided evidence for the chemopreventive and therapeutic potential of ITCs in various cancer models.

For example, phenethyl isothiocyanate (PEITC) has demonstrated antitumor efficacy in a xenograft model of breast cancer, where its administration significantly reduced tumor growth. nih.gov This effect was associated with a reduction in myeloid-derived suppressor cells. nih.gov In an ovarian cancer mouse model, PEITC was shown to inhibit tumor growth, an effect seemingly mediated by the downregulation of the mTOR and chromosome region maintenance 1 (CRM1) proteins, as well as by targeting the EGFR-Akt pathway. nih.gov Furthermore, PEITC exhibited anti-metastatic effects in an intraperitoneal xenograft model of ovarian cancer, significantly decreasing the number of metastases in various organs. nih.gov

In vivo studies have also confirmed the ability of ITCs to induce phase II detoxification enzymes in animals. A study in rats showed that several plant-derived isothiocyanates increased the levels of quinone reductase and glutathione S-transferase in various tissues, with the most pronounced effects in the urinary bladder. nih.gov This tissue-selective induction of protective enzymes is particularly relevant given the epidemiological evidence linking high consumption of Brassica vegetables (a rich source of ITCs) with a reduced risk of bladder cancer. nih.gov

Pharmacokinetic studies in rats have provided information on the absorption, distribution, and elimination of ITCs like sulforaphane. nih.gov Understanding the in vivo behavior of these compounds is essential for translating the findings from preclinical studies to potential human applications.

Efficacy Assessment in Non-Human Disease-Specific Animal Models

While direct studies on the efficacy of this compound in specific animal models are not extensively documented in publicly available literature, the broader class of isothiocyanates (ITCs) has been thoroughly investigated, demonstrating significant therapeutic potential in various disease models. ITCs, derived from cruciferous vegetables, are recognized for their anticarcinogenic and anti-inflammatory properties. nih.govnih.govmdpi.com The biological activity of these compounds is largely attributed to their ability to modulate multiple cellular pathways involved in carcinogenesis and inflammation, such as apoptosis, oxidative stress, and cell cycle progression. nih.gov

Prominent isothiocyanates like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have shown efficacy in rodent models of cancer and inflammation. nih.govnih.gov For instance, ITCs have been effective in preventing or reducing cancer risk in animal models by inhibiting the activation of carcinogens and enhancing their detoxification. nih.govmdpi.com In models of inflammation, ITCs downregulate the expression of pro-inflammatory mediators, including cytokines, chemokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov The anti-inflammatory actions are often linked to the modulation of key signaling pathways like nuclear factor κB (NF-κB) and activator protein 1 (AP-1). nih.govnih.gov

Given that this compound shares the core functional isothiocyanate group (-N=C=S) responsible for these effects, it is hypothesized to exhibit similar protective activities. The bulky cyclohexyl group may influence its potency and target specificity. The efficacy of various ITCs in established animal models suggests a strong rationale for investigating this compound in similar contexts.

Table 1: Efficacy of Selected Isothiocyanates in Non-Human Disease Models

IsothiocyanateAnimal ModelDisease/ConditionObserved EfficacyCitation
Sulforaphane (SFN) RatHepatic Ischemia/ReperfusionInhibition of inflammatory mediators (COX-2, TNF-α, IL-6) and ROS production. nih.gov
Sulforaphane (SFN) RatCisplatin-Induced NephropathySuppression of pro-inflammatory cytokine (TNF-α) and NF-κB expression. nih.gov
Phenethyl isothiocyanate (PEITC) RatBladder Cancer (BBN-induced)Promoted the development of transitional cell carcinomas, indicating a complex role. nih.gov
Allyl Isothiocyanate (AITC) RatType 2 DiabetesAmbiguous effects; exacerbated oxidative and inflammatory stress at higher doses. mdpi.com
6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC) Macrophage ModelsInflammationSuppresses COX-2, iNOS, and pro-inflammatory cytokines. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Systems (e.g., Mercapturic Acid Pathway Involvement)

The metabolic fate of isothiocyanates in animal systems is well-characterized and primarily follows the mercapturic acid pathway. researchgate.net This pathway is a major route for the detoxification and elimination of electrophilic compounds. tandfonline.comnih.gov Upon ingestion, ITCs are rapidly absorbed and undergo conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. tandfonline.comnih.gov This initial conjugation is a critical step that facilitates the solubilization and subsequent excretion of the compound.

The resulting glutathione S-conjugate is then sequentially metabolized. First, the glutamyl moiety is removed by γ-glutamyltransferases, followed by the cleavage of the glycine (B1666218) residue by dipeptidases, yielding a cysteine S-conjugate. tandfonline.comresearchgate.net The final step in the pathway is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase, which produces the final, water-soluble mercapturic acid (N-acetyl-L-cysteine S-conjugate). tandfonline.comnih.gov These mercapturic acid derivatives are then readily eliminated from the body, primarily through urinary excretion. researchgate.netnih.gov

It is expected that this compound follows this same metabolic route. The highly reactive isothiocyanate group would readily react with glutathione, initiating its entry into the mercapturic acid pathway. Urinary metabolites of other ITCs have been confirmed to be their mercapturic acid derivatives in both rat and human studies, serving as biomarkers for exposure. researchgate.netnih.gov

Table 2: The Mercapturic Acid Pathway for Isothiocyanate Metabolism

StepReactionEnzyme(s) InvolvedProductCitation
1 Conjugation with GlutathioneGlutathione S-Transferases (GSTs)Glutathione S-conjugate tandfonline.com
2 Removal of Glutamic Acidγ-GlutamyltransferasesL-Cysteinylglycine S-conjugate tandfonline.comresearchgate.net
3 Removal of GlycineDipeptidasesL-Cysteine S-conjugate tandfonline.comresearchgate.net
4 N-Acetylation of CysteineCysteine S-conjugate N-acetyltransferaseMercapturic Acid (N-acetyl-L-cysteine S-conjugate) tandfonline.comnih.gov

Structure-Activity Relationships (SAR) of this compound and Its Stereoisomers/Analogs

Correlation between Stereochemistry and Biological Potency/Selectivity

Stereochemistry is a critical determinant of biological activity, as molecular targets such as enzymes and receptors are chiral and often exhibit stereospecific binding. nih.govresearchgate.net For chiral compounds like this compound, the specific three-dimensional arrangement of atoms around the chiral center profoundly influences its interaction with biological macromolecules, thereby affecting its potency and selectivity. researchgate.net

While direct comparative studies on the stereoisomers of 1-Cyclohexylethyl isothiocyanate are limited, research on other chiral molecules provides compelling evidence for the importance of stereochemistry. For example, in a study of 3-Br-acivicin isomers, the natural (5S, αS) configuration was found to be significantly more potent as an antimalarial agent than its other diastereoisomers. nih.gov The (5R, αR) enantiomer was approximately 10-fold less potent, while the other two isomers were largely inactive. nih.gov This dramatic difference in activity was attributed to stereoselective cellular uptake and/or target binding. researchgate.net

This principle suggests that the (S)-configuration of (+)-1-Cyclohexylethyl isothiocyanate is likely essential for its optimal biological activity. The alternative (R)-enantiomer would present a different spatial orientation of the cyclohexyl and methyl groups relative to the isothiocyanate functional group, which could lead to reduced or altered interactions with its molecular targets. Therefore, the biological potency of this compound is intrinsically linked to its specific stereochemical structure.

Table 3: Impact of Stereochemistry on Biological Activity of 3-Br-acivicin Analogs (Example)

Compound IsomerAbsolute ConfigurationAntimalarial Potency (vs. P. falciparum)Citation
Natural Isomer (5S, αS)Potent (IC₅₀ < 1 µM) nih.gov
Enantiomer (5R, αR)Moderately Potent (IC₅₀ 1-10 µM) nih.gov
Diastereoisomer 1 (5S, αR)Poorly Active/Inactive nih.gov
Diastereoisomer 2 (5R, αS)Poorly Active/Inactive nih.gov

Impact of Structural Modifications on Mechanistic Pathways

The structure-activity relationship (SAR) of isothiocyanates is a field of active investigation, revealing that the chemical structure of the side chain attached to the -N=C=S group strongly influences biological potential and the mechanistic pathways engaged. mdpi.comnih.gov The isothiocyanate moiety itself is a highly reactive electrophile, but its biological effects are not merely a result of non-specific chemical reactivity; they are sophisticated, multi-targeted interactions. mdpi.com

Structural modifications to the side chain of an ITC can significantly alter its activity. For instance, the length and branching of the alkyl chain, as well as the presence of aromatic rings or functional groups like sulfoxides (as in sulforaphane), are key determinants of potency. nih.govmdpi.com Studies on various synthetic and natural ITCs have shown that these structural features influence their ability to inhibit targets like tubulin, thereby arresting the cell cycle, or to modulate signaling pathways such as NF-κB and AP-1, which are central to inflammation. nih.govnih.govmdpi.com

In the case of this compound, the cyclohexyl group represents a significant structural feature. This bulky, non-polar group likely influences the compound's lipophilicity, membrane permeability, and binding affinity for specific protein pockets. Modifications, such as altering the size of the cycloalkane ring, introducing substituents on the ring, or changing the length of the ethyl linker, would be expected to modulate its biological profile. For example, increasing lipophilicity might enhance cell penetration but could also affect its interaction with specific enzyme active sites. Research on analogs has shown that while the ITC group is necessary, it is not sufficient for high activity, underscoring the importance of the attached side chain in directing the compound to its specific mechanistic pathway. mdpi.com

Computational and Theoretical Chemistry Studies of S + 1 Cyclohexylethyl Isothiocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied to predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. For (S)-(+)-1-Cyclohexylethyl isothiocyanate, DFT calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict spectroscopic signatures.

Studies on various isothiocyanates have demonstrated that the isothiocyanate (–N=C=S) group is a key determinant of their chemical and biological activity. core.ac.uknih.gov DFT calculations reveal that the central carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. nih.gov This electrophilicity is crucial for the interaction of isothiocyanates with biological molecules, such as proteins. nih.gov

The reactivity of isothiocyanates can be quantified using DFT-calculated descriptors. nih.govmdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, and chemical potential provide further insights into the molecule's reactivity. nih.govcore.ac.uk

For this compound, the cyclohexylethyl group influences the electronic properties of the isothiocyanate moiety. The alkyl nature of this group can modulate the electrophilicity of the –N=C=S group, which in turn can affect its biological activity.

DFT can also be used to predict spectroscopic properties, such as infrared (IR) and Raman spectra. The characteristic vibrational frequencies of the –N=C=S group can be calculated and compared with experimental data to confirm the structure of the molecule.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Isothiocyanates (Illustrative)

DescriptorValue (Illustrative)Significance
HOMO Energy-7.0 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.5 eVIndicates chemical reactivity and kinetic stability.
Ionization Potential8.0 eVThe energy required to remove an electron.
Electron Affinity1.0 eVThe energy released when an electron is added.

Note: The values in this table are illustrative and based on general findings for isothiocyanates, not specific to this compound.

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov

Isothiocyanates have been shown to interact with a variety of biological targets, including enzymes and transcription factors. nih.govmdpi.com For instance, some isothiocyanates are known to inhibit histone deacetylases (HDACs) and the proteasomal cysteine deubiquitinases USP14 and UCHL5. nih.govmdpi.com Docking studies of various isothiocyanates with these proteins have revealed that the electrophilic carbon of the isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of the target protein. nih.gov

In the case of this compound, the bulky cyclohexylethyl group will play a significant role in the binding affinity and selectivity for different protein targets. The stereochemistry of the chiral center is also expected to be a critical factor in determining the precise interactions within a binding pocket.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.comeasychair.org MD simulations provide insights into the stability of the binding pose predicted by docking, the conformational changes in the protein upon ligand binding, and the detailed interactions that stabilize the complex. nih.govyoutube.com These simulations can help to refine the understanding of the mechanism of action of this compound at a molecular level.

Table 2: Potential Biological Targets for Isothiocyanates and Key Interacting Residues (Illustrative)

Target ProteinKey Interacting Residues (Illustrative)Type of Interaction
Histone Deacetylase (HDAC)Cysteine, Histidine, AspartateCovalent bond, hydrogen bond
USP14 (a deubiquitinase)Cysteine in the catalytic triadCovalent modification
UCHL5 (a deubiquitinase)Cysteine in the catalytic triadCovalent modification
Cyclooxygenase-2 (COX-2)Tyrosine, Serine, PhenylalanineHydrogen bond, hydrophobic interactions. nih.gov

Note: This table lists potential targets for isothiocyanates in general, and the specific interactions would need to be confirmed for this compound through dedicated studies.

In Silico Prediction of Bioactivity and Pharmacokinetic Parameters in Animal Models

In silico methods are increasingly used in the early stages of drug development to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a compound. nih.govnih.govri.se These predictions help to identify potential liabilities of a drug candidate before it enters more costly and time-consuming experimental testing. frontiersin.org

For this compound, various computational models can be used to estimate its pharmacokinetic profile. mdpi.comnih.gov Lipophilicity, typically expressed as logP, is a key parameter that influences absorption and distribution. The presence of the cyclohexyl group in this compound is expected to confer significant lipophilicity.

Other important parameters that can be predicted in silico include aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. frontiersin.org Metabolism prediction tools can identify potential sites of metabolic modification on the molecule, which is crucial for understanding its duration of action and the formation of potentially active or toxic metabolites. Toxicity prediction models can flag potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure. nih.gov

Table 3: Predicted Pharmacokinetic and Bioactivity Properties (Illustrative)

PropertyPredicted Value (Illustrative)Significance
LogP (Lipophilicity)3.5High lipophilicity, likely good membrane permeability.
Aqueous Solubility (LogS)-4.0Moderately soluble. nih.gov
Human Intestinal Absorption>90%Well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeabilityLikely to crossPotential for central nervous system effects.
CYP450 InhibitionPotential inhibitor of some isoformsPotential for drug-drug interactions.
Predicted ToxicityLow to moderateFurther experimental validation required.

Note: These are illustrative predictions based on the general properties of isothiocyanates and the structural features of this compound. Actual values would require specific in silico modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chiral Isothiocyanates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwur.nl QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. researchgate.net

For chiral isothiocyanates, QSAR studies are particularly valuable as they can help to elucidate the structural features that are important for stereoselective activity. nih.gov A QSAR model for a series of chiral isothiocyanates would typically include descriptors that encode information about the three-dimensional structure of the molecules, such as steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., partial charges on atoms).

In the context of this compound, a QSAR study could be designed to explore how variations in the alkyl group and the stereochemistry at the chiral center affect a particular biological activity, such as the inhibition of a specific enzyme. wur.nlnih.gov The results of such a study could provide valuable insights for the design of new chiral isothiocyanates with improved therapeutic properties.

Table 4: Common Descriptors Used in QSAR Models for Isothiocyanates

Descriptor TypeExamplesRelevance to Activity
ElectronicPartial charge on the NCS carbon, Dipole momentRelates to the electrophilicity and ability to interact with polar residues in a target protein. wur.nl
Steric/TopologicalMolecular weight, Molecular volume, Shape indicesInfluences how the molecule fits into a binding site.
LipophilicLogPAffects membrane permeability and transport to the target site.
Quantum ChemicalHOMO/LUMO energiesCorrelates with chemical reactivity.

Potential Applications in Non Medical Domains

Utilization as Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern organic chemistry focused on the selective production of a single enantiomer of a chiral molecule. A key strategy in this area is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The auxiliary guides the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Given its nature as a readily available chiral molecule, (S)-(+)-1-Cyclohexylethyl isothiocyanate holds potential as a chiral auxiliary. While specific documented uses are not prevalent, its isothiocyanate group can react with nucleophiles (such as amines or alcohols) on a substrate molecule. The bulky and stereochemically defined cyclohexylethyl group would then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face during a bond-forming reaction. This diastereoselective control is the cornerstone of auxiliary-based asymmetric synthesis.

Application as Chiral Derivatizing Agents in Advanced Analytical Chemistry (e.g., HPLC, GC for Enantiomeric Excess Determination)

Determining the enantiomeric excess (e.e.) of a chiral compound is essential in many areas of chemical research. One effective method involves the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a racemic or enantioenriched mixture to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties and are indistinguishable by common chromatographic techniques (unless a chiral stationary phase is used), diastereomers have different physical properties and can be separated and quantified on standard achiral columns in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Isothiocyanates are well-established as effective CDAs, particularly for the analysis of chiral amines and amino acids. The isothiocyanate group reacts readily with primary and secondary amines to form stable thiourea (B124793) derivatives. By using an enantiopure isothiocyanate like this compound, a mixture of enantiomeric amines can be converted into a mixture of diastereomeric thioureas. The relative peak areas of these separated diastereomers in the chromatogram directly correlate to the enantiomeric ratio of the original amine sample. This indirect method is a robust and cost-effective alternative to direct chiral chromatography.

Table of Chiral Derivatizing Agent Applications

Derivatizing Agent TypeAnalyte ClassResulting DerivativeAnalytical Technique
Chiral IsothiocyanatesAmines, Amino AlcoholsDiastereomeric ThioureasHPLC, GC
Chiral Acyl HalidesAlcohols, AminesDiastereomeric Esters/AmidesHPLC, GC
Chiral ChloroformatesAlcohols, AminesDiastereomeric CarbamatesHPLC, GC

Agrochemical Research and Development Applications

The isothiocyanate functional group is naturally present in many plants of the Brassicaceae family (e.g., mustard, broccoli, cabbage) as a product of glucosinolate hydrolysis. wikipedia.org These compounds are known to possess potent biological activities, which are being actively researched for agricultural applications.

Biofumigation is an agricultural practice that involves incorporating plants rich in glucosinolates into the soil to manage soil-borne pests and pathogens. smolecule.com When the plant tissue is damaged, the enzyme myrosinase hydrolyzes glucosinolates to release volatile isothiocyanates. wikipedia.org These compounds have demonstrated broad-spectrum activity against a range of agricultural pests.

Fungicidal Properties: Isothiocyanates have been shown to inhibit the mycelial growth and spore germination of various pathogenic fungi, including species of Fusarium, Rhizoctonia, and Sclerotinia. smolecule.com The fungistatic effect of volatile isothiocyanates like allyl isothiocyanate has been correlated with their concentration. uni.lu

Nematicidal Properties: Isothiocyanates are toxic to many species of plant-parasitic nematodes, which are major agricultural pests that damage crop roots. Research has shown that soil amendment with isothiocyanate-releasing plant matter can significantly reduce nematode populations.

Insecticidal Properties: The sharp, pungent nature of isothiocyanates acts as a defense mechanism for plants against herbivorous insects. This repellent and toxic effect is being explored for the development of naturally derived insecticides.

While many studies focus on simpler isothiocyanates like allyl or benzyl (B1604629) isothiocyanate, the core bioactivity is tied to the -N=C=S group. Therefore, this compound is a candidate for investigation in this area, potentially offering a different volatility, soil persistence, or activity spectrum compared to currently studied compounds.

In addition to their effects on pests, isothiocyanates can also directly influence plant physiology. Studies have shown that isothiocyanates can act as potent inhibitors of plant growth. For example, research on Arabidopsis demonstrated that various isothiocyanates can inhibit primary root growth in a dose-dependent manner. This activity suggests a role as a plant growth regulator, potentially through interference with hormonal signaling pathways like those involving auxin and ethylene. This growth-regulating property could be harnessed for applications such as weed management or controlling plant architecture in certain crops.

Exploration in Materials Science and Polymer Chemistry as Novel Building Blocks

The high reactivity of the isothiocyanate functional group makes it a valuable building block for materials science and polymer chemistry. mdpi.com Recent research has focused on incorporating the -N=C=S group into novel polymers. Isothiocyanates can participate in copolymerization reactions with monomers like epoxides and episulfides to create polymers with alternating structures and unique properties, such as high sulfur content. acs.orgacs.org

Specifically, this compound offers two key features for materials science:

Reactive Handle: The isothiocyanate group can be used to functionalize surfaces. For instance, it can be grafted onto materials like silica (B1680970) nanoparticles to create chemically stable, reactive platforms for further modification. nih.govresearchgate.net

Chiral Monomer: As a chiral molecule, its incorporation into a polymer backbone could impart chirality to the entire macromolecule. This could lead to the development of advanced materials with specific optical properties (e.g., for chiral recognition or as components in polarized light applications). The ring-opening copolymerization of isothiocyanates with other monomers is an emerging field where chiral ITCs could be used to create well-defined, thermally robust, and potentially degradable polymers. rsc.org

Role as Versatile Synthetic Intermediates in Organic Synthesis

The isothiocyanate group is a versatile electrophile, readily reacting with a wide range of nucleophiles. wikipedia.org This reactivity makes isothiocyanates, including this compound, valuable intermediates for the synthesis of more complex molecules, particularly nitrogen- and sulfur-containing heterocycles. mdpi.comrsc.org

The carbon atom of the -N=C=S group is susceptible to nucleophilic attack by species such as amines, alcohols, and thiols. These reactions can be the first step in a cascade or multi-component reaction to build diverse molecular scaffolds. For example, isothiocyanates are key precursors for the synthesis of:

Thioureas (from reaction with amines)

Thiocarbamates (from reaction with alcohols)

Dithiocarbamates (from reaction with thiols)

Thiazolidines and other heterocycles through cycloaddition or condensation reactions. wikipedia.orgarkat-usa.org

The ability to use isothiocyanate intermediates to construct diverse libraries of complex molecules is of significant interest, for example, in the development of DNA-encoded libraries for drug discovery. rsc.org The specific structure of this compound can be used to introduce a chiral cyclohexylethyl fragment into these larger, more complex target molecules.

Future Research Directions and Emerging Opportunities for S + 1 Cyclohexylethyl Isothiocyanate

Development of Novel, Atom-Economical, and Highly Stereoselective Synthetic Methodologies

The synthesis of chiral isothiocyanates, including (S)-(+)-1-Cyclohexylethyl isothiocyanate, is an area ripe for innovation. Traditional methods for producing isothiocyanates often involve hazardous reagents like thiophosgene (B130339) or multi-step processes with poor atom economy. mdpi.comnih.gov Future research will undoubtedly focus on greener, more efficient, and highly stereoselective synthetic routes.

The primary precursor for this compound is (S)-(+)-1-Cyclohexylethylamine. lookchem.comsigmaaldrich.com Therefore, advancements in the stereoselective synthesis of this amine are foundational. Modern synthetic chemistry offers pathways to produce such chiral amines with high enantiomeric excess, which are crucial for the final product's stereochemical integrity. nih.govchemicalbook.com

Future synthetic strategies for the isothiocyanate group's introduction will likely prioritize one-pot procedures that start from the primary amine. nih.govrsc.orgnih.gov These methods often utilize carbon disulfide and a desulfurizing agent. The development of novel, non-toxic desulfurizing agents and catalytic systems that operate under mild, aqueous conditions represents a significant research frontier. rsc.org For instance, the use of sodium persulfate in water has been shown to be an effective and green method for converting amines to isothiocyanates, a process that can be adapted for chiral amines without significant racemization. rsc.org Another promising avenue is the use of elemental sulfur, which offers high atom efficiency. mdpi.com The exploration of flow chemistry platforms could also offer a scalable and safe method for the rapid synthesis of isothiocyanates from easily prepared precursors, minimizing the handling of potentially unstable intermediates. researchgate.net

The principles of green chemistry, particularly atom economy, will guide these developments. nih.gov Addition reactions, which incorporate all atoms of the reactants into the final product, are the most atom-economical. nih.gov Future research could explore novel cycloaddition or insertion reactions to construct the isothiocyanate moiety while preserving the stereocenter.

Table 1: Comparison of Synthetic Approaches for Isothiocyanates

MethodStarting MaterialReagentsAdvantagesDisadvantages
Traditional Primary AmineThiophosgeneHigh yield, rapid reactionHighly toxic reagent, harsh conditions nih.gov
Dithiocarbamate (B8719985) Route Primary AmineCarbon Disulfide, Desulfurizing AgentAvoids thiophosgene, versatileOften requires stoichiometric, toxic heavy metal salts or other harsh reagents nih.gov
Green One-Pot Primary AmineCS₂, Sodium Persulfate (in water)Aqueous conditions, good yields, tolerates various functional groups rsc.orgMay require optimization for specific substrates
Elemental Sulfur IsocyanideElemental Sulfur (S₈), Catalyst/BaseHigh atom economy, mild conditionsIsocyanide precursors can be toxic and challenging to handle mdpi.com
Flow Chemistry ChloroximesImmobilized ReagentsFast, efficient, eliminates conventional work-up researchgate.netRequires specialized equipment

Identification of Undiscovered Molecular Targets and Elucidation of Novel Biological Mechanisms

Isothiocyanates are well-known for their diverse biological activities, primarily as cancer chemopreventive agents. nih.govnih.govfrontiersin.org Their mechanisms often involve the modulation of key cellular pathways, such as the Keap1-Nrf2 antioxidant response pathway and the inhibition of NF-κB signaling. frontiersin.orgmdpi.com However, the full spectrum of molecular targets, especially for synthetic, lipophilic isothiocyanates like this compound, remains largely unexplored.

Future research should aim to identify novel protein targets. The high electrophilicity of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine. nih.gov Proteomic studies using tagged versions of this compound could reveal a unique set of protein interactions influenced by its specific stereochemistry and the bulky cyclohexyl group. This lipophilicity may allow it to interact with targets in cellular compartments, such as membranes or hydrophobic pockets of enzymes, that are less accessible to more polar isothiocyanates like sulforaphane (B1684495).

Emerging areas of investigation for isothiocyanates include their effects on:

Epigenetic Regulation: Modulation of histone deacetylase (HDAC) activity is a known mechanism for some isothiocyanates. nih.gov Future work could determine if this compound has a unique profile of HDAC inhibition.

MicroRNA (miRNA) Regulation: Isothiocyanates can alter the expression of miRNAs involved in cell proliferation and apoptosis, representing a newer area of mechanistic investigation. nih.gov

Inflammasome Inhibition: Some isothiocyanates can suppress the formation of inflammasomes, which are key drivers of inflammatory diseases. jst.go.jp

Gut Microbiota Modulation: Given that isothiocyanates can be metabolized by gut bacteria and possess anti-bacterial properties, their impact on the microbiome is a critical area for future study. nih.govmdpi.com

The chirality of this compound is a crucial factor. Biological systems are inherently chiral, and it is highly probable that its enantiomers will exhibit different potencies and even different mechanisms of action. For example, one enantiomer might be a more potent inhibitor of a specific enzyme, while the other could have off-target effects. Structure-activity relationship (SAR) studies have shown that even subtle changes to the structure of an isothiocyanate can profoundly impact its biological activity. mdpi.comresearchgate.net Therefore, a key research direction is the comparative biological evaluation of both the (S)-(+)- and (R)-(-)-enantiomers.

Advancements in Non-Invasive Chiral Analytical Techniques for Complex Matrices

The ability to accurately measure the enantiomeric ratio of this compound and its metabolites in complex biological matrices like blood, urine, or saliva is essential for pharmacokinetic and pharmacodynamic studies. nih.govjst.go.jpnih.gov While high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) or chiral derivatizing reagents is the current gold standard, these methods are typically invasive, time-consuming, and require extensive sample preparation. researchgate.netmdpi.com

A significant opportunity lies in the development of non-invasive or minimally invasive analytical techniques. Future research could focus on:

Chiral Biosensors: The development of sensors that can directly detect specific enantiomers in biological fluids without the need for separation would be a major breakthrough. nih.gov

Advanced Mass Spectrometry: Techniques like chiral metabolomics, which aim for the total analysis of enantiomers in complex samples, are becoming more powerful. jst.go.jp Coupling these with less invasive sampling methods (e.g., dried blood spots, saliva) could provide a patient-friendly approach for monitoring.

Chiroptical Spectroscopy: Methods like circular dichroism (CD) spectroscopy offer a rapid way to determine enantiomeric composition. nih.gov Recent advances show that using an achiral probe that reacts with the analyte can induce a CD signal, allowing for fast quantification and absolute configuration assignment, potentially in high-throughput formats. nih.gov This approach could be adapted for the analysis of this compound in various matrices.

The challenge lies in achieving sufficient sensitivity and selectivity to detect the low concentrations typical of bioactive molecules in complex biological backgrounds. Derivatization with reagents that enhance detection by mass spectrometry or fluorescence is a common strategy, and novel chiral derivatizing agents, including other isothiocyanates, are continuously being developed. researchgate.netjst.go.jp

Table 2: Emerging Chiral Analysis Techniques

TechniquePrinciplePotential Advantages for this compound
Chiral Metabolomics Comprehensive analysis of all chiral molecules in a biological sample using advanced LC-MS/MS.Provides a holistic view of stereoselective metabolism and effects. jst.go.jp
Organocatalytic Chiroptical Sensing Reaction with an achiral probe to induce a quantifiable CD signal.Rapid, high-throughput, determines concentration and enantiomeric ratio simultaneously. nih.gov
Microfluidics-based Separation Miniaturized systems for high-efficiency chiral separation (e.g., nano-LC, capillary electrophoresis).Requires very small sample volumes, potential for integration into point-of-care devices. mdpi.com
Chiral Biosensors Specific binding of an enantiomer to a biological recognition element, generating a signal.Potential for real-time, non-invasive monitoring. nih.gov

Expansion into Novel Non-Biological Application Domains and Industrial Processes

Beyond its biological potential, this compound and its analogs have promising applications in materials science and industrial chemistry. The reactivity of the isothiocyanate group makes it a versatile chemical handle.

Future research in non-biological applications could include:

Polymer Chemistry: Isothiocyanates can be used as monomers in polymerization reactions. For example, they can undergo copolymerization with epoxides to create novel heteroatom-containing polymers with well-defined backbones. acs.org The chirality of this compound could be used to synthesize chiral polymers with unique optical or recognition properties. Isothiocyanates are also used in the synthesis of materials based on bis(N-heterocyclic carbene)s. mdpi.com

Material Science: The compound could be explored for creating new materials with specific properties, such as enhanced resistance to environmental degradation. Its incorporation into coatings could impart antimicrobial or antifouling properties. foodandnutritionjournal.org

Agrochemicals: The related compound, cyclohexyl isothiocyanate, is used as a precursor for herbicides and pesticides. chemimpex.comguidechem.com The specific stereochemistry of this compound could lead to the development of more potent and selective agrochemicals with potentially lower environmental impact.

Organic Synthesis: As a chiral building block, it can be used in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. guidechem.comcymitquimica.com The isothiocyanate group is a precursor to various nitrogen- and sulfur-containing heterocycles.

The industrial processes for these applications would need to be scalable, cost-effective, and environmentally benign, tying back to the need for advanced synthetic methodologies as discussed in section 8.1.

Rational Design and Synthesis of Next-Generation Chiral Isothiocyanate Analogs with Tuned Properties

The principles of rational drug design can be powerfully applied to this compound to create next-generation analogs with optimized properties. slideshare.net By understanding the structure-activity relationships (SAR), researchers can modify the molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies for rational design include:

Target-Based Design: Once specific biological targets are identified (as per section 8.2), computational methods like molecular docking can be used to design analogs that bind with higher affinity and specificity. slideshare.netnih.gov For example, if the target is an enzyme, analogs can be designed to be more potent inhibitors.

Modifying Lipophilicity: The cyclohexyl group gives the parent compound significant lipophilicity. SAR studies have shown that lipophilicity is a key determinant of the biological activity of isothiocyanates. researchgate.net By systematically modifying the alkyl or aryl groups attached to the chiral center, the compound's solubility, membrane permeability, and metabolic stability can be fine-tuned.

Stereochemical Control: Synthesizing a library of all possible stereoisomers (if additional chiral centers are introduced) is crucial for identifying the most active and least toxic analog. Studies have demonstrated that secondary isothiocyanates can be more potent than their primary counterparts, a feature inherent to the structure of this compound. researchgate.net

Hybrid Molecules: The isothiocyanate moiety can be incorporated into the chemical scaffold of other known drugs or bioactive molecules. nih.gov This can create dual-pharmacophore hybrid drugs that target multiple pathways simultaneously, a promising strategy for complex diseases like cancer.

The ultimate goal is to generate a portfolio of novel chiral isothiocyanates with properties tuned for specific applications, whether as highly selective anticancer agents, targeted anti-inflammatory drugs, or specialized monomers for advanced materials. This requires a close feedback loop between computational design, chemical synthesis, and biological or material testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(+)-1-cyclohexylethyl isothiocyanate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between chiral amines and thiophosgene or carbon disulfide under inert conditions (e.g., nitrogen atmosphere) to prevent racemization . Purification involves column chromatography with chiral stationary phases or recrystallization using enantiomerically pure solvents. Purity optimization requires high-performance liquid chromatography (HPLC) with chiral columns, validated by nuclear magnetic resonance (NMR) and polarimetry to confirm enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are essential for confirming the stereochemical identity and purity of the compound?

  • Methodological Answer : Chiral HPLC coupled with circular dichroism (CD) spectroscopy is critical for distinguishing enantiomers and quantifying optical activity . X-ray crystallography provides definitive stereochemical confirmation, while Fourier-transform infrared (FTIR) spectroscopy validates the isothiocyanate functional group (N=C=S stretch at ~2050 cm⁻¹) . Mass spectrometry (MS) ensures molecular integrity, and differential scanning calorimetry (DSC) assesses crystalline purity .

Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Methodological Answer : Use cell lines (e.g., HepG2 for liver enzymes) to measure Phase 2 enzyme induction (e.g., glutathione S-transferase) via spectrophotometric assays with substrates like 1-chloro-2,4-dinitrobenzene . Include positive controls (e.g., sulforaphane) and normalize activity to protein content (Bradford assay). Dose-response curves (0.1–100 µM) and time-course studies (6–48 hrs) are recommended to assess potency and kinetics .

Advanced Research Questions

Q. Why does the S-(+) enantiomer exhibit weaker Phase 2 enzyme induction compared to the R-(-) isomer, despite structural similarity?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal steric hindrance between the cyclohexyl group’s axial methyl substituent and enzyme active sites (e.g., Keap1-Nrf2 pathway proteins) in the S-(+) configuration . Comparative studies with methyl-removed analogs (e.g., cyclohexylmethyl isothiocyanate) show restored activity, confirming steric effects as a key determinant. Synchrotron-based crystallography of enzyme-ligand complexes further clarifies binding discrepancies .

Q. How can researchers resolve contradictions in tissue-specific bioactivity data (e.g., liver vs. kidney models)?

  • Methodological Answer : Perform cross-tissue comparative studies using standardized protocols (e.g., identical dosing, exposure times) . Transcriptomic profiling (RNA-seq) identifies tissue-specific expression of metabolizing enzymes (e.g., CYP450 isoforms) that may alter compound efficacy. Pharmacokinetic modeling (e.g., PBPK) quantifies tissue distribution differences, while CRISPR-Cas9 knockout models validate enzyme-specific interactions .

Q. What strategies improve the compound’s metabolic stability for in vivo applications?

  • Methodological Answer : Deuteration at labile positions (e.g., α-carbon) reduces oxidative metabolism . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life. Prodrug formulations (e.g., glycosylated derivatives) enhance solubility and target specificity, validated via LC-MS/MS metabolite tracking in plasma and tissues .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in enzyme induction assays?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Synthesis : Document reaction conditions (temperature, solvent ratios) and characterize each batch via NMR, HPLC, and MS .
  • Bioassays : Use internal reference standards (e.g., a fixed concentration of sulforaphane) to normalize inter-assay variability .
  • Statistical Analysis : Apply mixed-effects models to account for batch-related random effects, with ≥3 biological replicates per experiment .

Q. What computational tools are recommended for predicting the compound’s interactions with novel biological targets?

  • Methodological Answer : Use molecular dynamics simulations (GROMACS) to study binding kinetics and free-energy landscapes (MM/PBSA calculations) . Machine learning platforms (e.g., DeepChem) train models on existing isothiocyanate datasets to predict off-target effects. Phylogenetic analysis of target proteins across species identifies conserved binding motifs .

Tables

Parameter Technique Key Consideration Reference
Stereochemical PurityChiral HPLC + CD SpectroscopyBaseline separation of enantiomers (Rf > 1.5)
Enzyme Induction PotencyDose-response assays (HepG2 cells)IC₅₀ calculation via nonlinear regression
Metabolic StabilityLC-MS/MS metabolite profilingIdentify glutathione conjugates as major metabolites
Target Binding AffinitySurface Plasmon Resonance (SPR)KD values < 10 µM indicate high affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.